Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-
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Overview
Description
Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- is a complex organic compound with a unique structure that includes a benzamide core, a hydroxyethyl group, and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- typically involves multiple steps, starting with the preparation of the benzamide core. This can be achieved through the reaction of benzoic acid with ammonia or an amine. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the methoxyphenyl ethyl group can be added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the benzamide core can produce an amine.
Scientific Research Applications
Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-
- Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-ethoxyphenyl)ethyl]-
- Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methylphenyl)ethyl]-
Uniqueness
The uniqueness of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
62310-88-7 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO3/c1-22-16-7-4-5-14(13-16)9-11-19-18(21)17-8-3-2-6-15(17)10-12-20/h2-8,13,20H,9-12H2,1H3,(H,19,21) |
InChI Key |
GCTMVSOOIAQJEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2CCO |
Origin of Product |
United States |
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